molecular formula C11H6ClN B3070078 2-Chloro-3-ethynylquinoline CAS No. 1000782-65-9

2-Chloro-3-ethynylquinoline

Cat. No.: B3070078
CAS No.: 1000782-65-9
M. Wt: 187.62 g/mol
InChI Key: IVPMJQRHVZSWCP-UHFFFAOYSA-N
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Description

2-Chloro-3-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a chloro group at the second position and an ethynyl group at the third position of the quinoline ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynylquinoline can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which is used for formylation and acetylation of aromatic compounds. In this method, a chloro group is introduced at the second position of the quinoline ring using reagents like phosphoryl chloride and N,N-dimethylformamide . Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction and Suzuki-Miyaura coupling are optimized for industrial use by employing continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethynylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Formation of 2-substituted-3-ethynylquinoline derivatives.

    Oxidation Reactions: Formation of quinoline-3-carboxylic acids or quinoline-3-aldehydes.

    Reduction Reactions: Formation of 2-chloro-3-ethynyl-1,2-dihydroquinoline.

Scientific Research Applications

2-Chloro-3-ethynylquinoline has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-ethynylquinoline is unique due to the presence of both chloro and ethynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-3-ethynylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPMJQRHVZSWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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